Heptaethylene glycol

Physical chemistry Polymer science Thermodynamics

Heptaethylene glycol (HO-PEG7-OH, CAS 5617-32-3) is a monodisperse, linear polyethylene glycol (PEG) oligomer composed of exactly seven ethylene oxide units, characterized by two terminal hydroxyl groups. It is a clear, hygroscopic liquid at room temperature with a defined molecular weight of 326.38 g/mol, distinguishing it from polydisperse PEG polymers commonly used in bulk industrial applications.

Molecular Formula C14H30O8
Molecular Weight 326.38 g/mol
CAS No. 124346-03-8
Cat. No. B186151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHeptaethylene glycol
CAS124346-03-8
Synonyms1,4,8,11-Tetraazacyclotetradecane, tetrahydrochloride
Molecular FormulaC14H30O8
Molecular Weight326.38 g/mol
Structural Identifiers
SMILESC(COCCOCCOCCOCCOCCOCCO)O
InChIInChI=1S/C14H30O8/c15-1-3-17-5-7-19-9-11-21-13-14-22-12-10-20-8-6-18-4-2-16/h15-16H,1-14H2
InChIKeyXPJRQAIZZQMSCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Heptaethylene Glycol (CAS 124346-03-8) for PROTAC Linker & Precision Surfactant R&D Procurement


Heptaethylene glycol (HO-PEG7-OH, CAS 5617-32-3) is a monodisperse, linear polyethylene glycol (PEG) oligomer composed of exactly seven ethylene oxide units, characterized by two terminal hydroxyl groups [1]. It is a clear, hygroscopic liquid at room temperature with a defined molecular weight of 326.38 g/mol, distinguishing it from polydisperse PEG polymers commonly used in bulk industrial applications [1][2]. Its precise chain length and difunctionality make it a critical building block for synthesizing homogeneous bioconjugates, PROTAC linkers, and surfactants with predictable properties, serving applications where batch-to-batch consistency is paramount [3].

Why Heptaethylene Glycol's Precise Chain Length Prevents Interchangeability with Other PEG Oligomers


Generic substitution of Heptaethylene glycol with other PEG oligomers, such as hexaethylene glycol (PEG6) or octaethylene glycol (PEG8), is not scientifically valid due to significant differences in their physicochemical properties. These differences are not gradual but can be step-changes that alter a compound's solubility, conformation, and biological activity. For instance, the critical micelle concentration (CMC) of nonionic surfactants derived from these oligomers varies dramatically with chain length, directly impacting their performance in membrane protein extraction and other applications requiring precise amphiphilic balance [1]. Additionally, in PROTAC linker chemistry, the length and flexibility of the PEG spacer are critical for achieving the optimal ternary complex geometry required for target protein degradation; substituting a PEG7 linker for a PEG6 or PEG8 linker can abolish or severely reduce the efficacy of the degrader .

Quantitative Differentiation of Heptaethylene Glycol from Closest PEG Oligomer Analogs


Freezing Point Elevation Indicates Stronger Intermolecular Forces than Hexaethylene Glycol

Heptaethylene glycol (PEG7) exhibits a higher freezing point than its shorter-chain analog, hexaethylene glycol (PEG6), consistent with the trend of increasing intermolecular forces with longer chain length [1][2].

Physical chemistry Polymer science Thermodynamics

Critical Micelle Concentration (CMC) of C12E7 Surfactant is Optimized for Membrane Protein Solubilization

The heptaethylene glycol-derived surfactant C12E7 exhibits a Critical Micelle Concentration (CMC) of 0.069 mM, which is substantially higher than that of the shorter-chain C12E6 analog, offering a different solubilization profile for membrane proteins [1].

Colloid and Surface Chemistry Membrane Protein Biochemistry Surfactant Science

Specific Synthesis of 21-Crown-7 Macrocycle, Not Possible with Shorter Glycols

Heptaethylene glycol is the requisite oligomer for synthesizing the 21-membered macrocycle 21-crown-7 in good yield, whereas hexaethylene glycol and pentaethylene glycol are used to prepare 18-crown-6 and 15-crown-5, respectively [1].

Organic Synthesis Supramolecular Chemistry Macrocycle Preparation

Higher Boiling Point than Hexaethylene Glycol Under Reduced Pressure

Heptaethylene glycol exhibits a significantly higher boiling point than hexaethylene glycol under comparable reduced pressure, a key consideration for high-temperature reactions and distillation purification .

Process Chemistry Purification Thermal Properties

Predicted LogP Value Indicates Greater Hydrophilicity than Octaethylene Glycol

Heptaethylene glycol has a more negative predicted LogP value than octaethylene glycol, indicating it is more hydrophilic, which influences its partitioning behavior and solubility in aqueous and organic phases [1].

Drug Design ADME Properties Computational Chemistry

Identical Density but Higher Molecular Weight than Hexaethylene Glycol Impacts Molar Concentrations

While Heptaethylene glycol and Hexaethylene glycol share a nearly identical density (1.13 g/cm³), their different molecular weights (326.38 vs. 282.33 g/mol) mean that the same volume of liquid contains a different number of moles, a critical distinction for precise stoichiometric calculations [1][2].

Analytical Chemistry Formulation Science Precise Dosing

High-Value Application Scenarios for Heptaethylene Glycol Procurement


Synthesis of PROTACs Requiring a PEG7 Spacer Length

Procure Heptaethylene glycol when the synthetic scheme for a Proteolysis Targeting Chimera (PROTAC) specifies a PEG7 linker. As evidenced by its specific chain length, substituting with PEG6 or PEG8 will alter the spatial distance between the target protein ligand and the E3 ligase ligand, a parameter known to be critical for inducing the formation of a productive ternary complex and efficient ubiquitination. Using Heptaethylene glycol ensures the precise geometry validated in the lead optimization phase .

Membrane Protein Extraction Using C12E7 Detergent

Select Heptaethylene glycol as the starting material for synthesizing the nonionic detergent C12E7. The quantitative evidence shows that C12E7 has a CMC of 0.069 mM, which is significantly higher than its C12E6 analog. This specific surfactant is often preferred for solubilizing certain G protein-coupled receptors (GPCRs) and ion channels where a milder detergent with a higher CMC is required to preserve native conformation and activity during purification, a critical requirement for structural biology (e.g., cryo-EM) and drug discovery assays [1].

Precursor for 21-Crown-7 Macrocycles in Supramolecular Chemistry

Utilize Heptaethylene glycol as the essential precursor for the laboratory-scale synthesis of 21-crown-7. The evidence confirms that this specific oligomer length is required to form the 21-membered ring, which exhibits a unique binding pocket for larger alkali metal cations like cesium and rubidium. This makes it a non-substitutable reagent for researchers developing cesium-selective sensors, ionophores, or studying host-guest chemistry involving larger cations [2].

Building Block for Monodisperse PEG Hydrogels with Defined Mesh Size

Incorporate Heptaethylene glycol into the synthesis of strain-stiffening hydrogels or other advanced biomaterials where a monodisperse, defined PEG chain length is required to control the material's mechanical properties and mesh size. Unlike polydisperse commercial PEGs, Heptaethylene glycol allows for the creation of networks with highly uniform crosslinking distances, leading to more predictable swelling behavior and mechanical responses, which is crucial for applications in drug delivery and tissue engineering [3].

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